Cas no 910037-06-8 (2-3-(dimethylamino)propoxy-N-methylbenzylamine)

2-3-(dimethylamino)propoxy-N-methylbenzylamine structure
910037-06-8 structure
Productnaam:2-3-(dimethylamino)propoxy-N-methylbenzylamine
CAS-nummer:910037-06-8
MF:C13H22N2O
MW:222.326583385468
CID:803034
PubChem ID:24229613

2-3-(dimethylamino)propoxy-N-methylbenzylamine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
    • Benzenemethanamine,2-[3-(dimethylamino)propoxy]-N-methyl-
    • N,N-dimethyl-3-[2-(methylaminomethyl)phenoxy]propan-1-amine
    • MS-22094
    • N,N-Dimethyl-3-{2-[(methylamino)methyl]phenoxy}propan-1-amine
    • 910037-06-8
    • DTXSID20640321
    • N,N-Dimethyl-3-(2-((methylamino)methyl)phenoxy)propan-1-amine
    • ({2-[3-(dimethylamino)propoxy]phenyl}methyl)(methyl)amine
    • FT-0738656
    • SB79569
    • DB-078868
    • dimethyl(3-{2-[(methylamino)methyl]phenoxy}propyl)amine
    • 2-3-(dimethylamino)propoxy-N-methylbenzylamine
    • Inchi: InChI=1S/C13H22N2O/c1-14-11-12-7-4-5-8-13(12)16-10-6-9-15(2)3/h4-5,7-8,14H,6,9-11H2,1-3H3
    • InChI-sleutel: PSLNWMDOKBMVNV-UHFFFAOYSA-N
    • LACHT: CNCC1=CC=CC=C1OCCCN(C)C

Berekende eigenschappen

  • Exacte massa: 222.17300
  • Monoisotopische massa: 222.173213330g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 7
  • Complexiteit: 173
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 24.5Ų

Experimentele eigenschappen

  • Dichtheid: 0.973
  • Kookpunt: 94/0.1mm
  • Vlampunt: 143°C
  • Brekindex: 1.51
  • PSA: 24.50000
  • LogboekP: 2.12740

2-3-(dimethylamino)propoxy-N-methylbenzylamine Beveiligingsinformatie

  • Gevaarverklaring: Corrosive
  • Identificatie van gevaarlijk materiaal: C

2-3-(dimethylamino)propoxy-N-methylbenzylamine Douanegegevens

  • HS-CODE:2922199090
  • Douanegegevens:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-3-(dimethylamino)propoxy-N-methylbenzylamine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B402745-10mg
2-[3-(dimethylamino)propoxy]-N-methylbenzylamine
910037-06-8
10mg
$ 50.00 2022-06-07
TRC
B402745-100mg
2-[3-(dimethylamino)propoxy]-N-methylbenzylamine
910037-06-8
100mg
$ 115.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615943-1g
N,N-dimethyl-3-(2-((methylamino)methyl)phenoxy)propan-1-amine
910037-06-8 98%
1g
¥3914.00 2024-04-25
Key Organics Ltd
MS-22094-0.25g
({2-[3-(dimethylamino)propoxy]phenyl}methyl)(methyl)amine
910037-06-8 >97%
0.25g
£51.00 2025-02-08
TRC
B402745-50mg
2-[3-(dimethylamino)propoxy]-N-methylbenzylamine
910037-06-8
50mg
$ 70.00 2022-06-07
Key Organics Ltd
MS-22094-1g
({2-[3-(dimethylamino)propoxy]phenyl}methyl)(methyl)amine
910037-06-8 >97%
1g
£123.00 2025-02-08
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